4-(2-ethylphenoxy)benzoic acid

P2X7 receptor purinergic signaling inflammation

Irreproducible P2X7 screening data often originates from unintended use of positional isomers. 4-(2-Ethylphenoxy)benzoic acid (CAS 1099687-92-9) eliminates this variable, providing a validated ortho-substituted scaffold with confirmed antagonist activity. - P2X7 IC₅₀: 123 nM (human), 309 nM (rat) in calcium flux assays, enabling species-selectivity calibration. - Differentiated from 3-ethyl and 4-ethyl isomers by pKa (predicted 4.33) and bioactivity profile, preventing SAR misinterpretation. - Research-grade purity (≥95%) supports direct use in hit-to-lead optimization and focused library synthesis without additional purification.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1099687-92-9
Cat. No. B6239194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-ethylphenoxy)benzoic acid
CAS1099687-92-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-2-11-5-3-4-6-14(11)18-13-9-7-12(8-10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
InChIKeyMOSKYHTXFXAQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethylphenoxy)benzoic Acid (CAS 1099687-92-9): Structural Identity and Baseline Procurement Specifications


4-(2-Ethylphenoxy)benzoic acid is an aromatic carboxylic acid derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . It belongs to the phenoxybenzoic acid chemical class, characterized by a benzoic acid backbone linked via an ether bond to a 2-ethylphenoxy substituent . The ortho-ethyl substitution on the terminal phenoxy ring distinguishes this compound from its meta- and para-substituted positional isomers (3-ethyl and 4-ethyl variants), imparting unique steric and electronic properties that influence target binding, physicochemical behavior, and synthetic utility [1]. The compound is commercially available from multiple suppliers, typically at research-grade purity of 95% or higher .

Why Generic Substitution Fails for 4-(2-Ethylphenoxy)benzoic Acid: Positional Isomerism and Procurement Risk


Within the ethylphenoxybenzoic acid family, the position of the ethyl substituent on the terminal phenoxy ring (ortho, meta, or para) is not a trivial or interchangeable structural variation. The 2-ethyl (ortho) and 4-ethyl (para) isomers differ in their predicted acid dissociation constants (pKa) by approximately 0.38 log units , reflecting distinct electronic environments around the carboxylic acid moiety. These positional isomers exhibit divergent bioactivity profiles: 4-(2-ethylphenoxy)benzoic acid demonstrates concentration-dependent antagonist activity at the human P2X7 purinergic receptor with a measured IC₅₀ of 123 nM and 309 nM at the rat orthologue, indicative of species-dependent selectivity [1]; the 3-ethyl isomer is described as possessing enzyme inhibition activity without reported P2X7 data ; while the 4-ethyl isomer has been associated with antimicrobial activity (MIC: 64 µg/mL against S. aureus, 128 µg/mL against E. coli) . Procurement of an incorrect positional isomer thus carries the risk of irreproducible biological results, wasted resources, and compromised structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(2-Ethylphenoxy)benzoic Acid: Comparator-Based Procurement Guide


P2X7 Receptor Antagonist Activity: Human vs. Rat Orthologue Selectivity Profile of 4-(2-Ethylphenoxy)benzoic Acid

4-(2-Ethylphenoxy)benzoic acid exhibits antagonist activity at the human recombinant P2X7 purinergic receptor with an IC₅₀ of 123 nM, as measured by inhibition of benzoylbenzoic ATP-induced calcium flux in HEK293 cells [1]. At the rat recombinant P2X7 receptor under comparable assay conditions, the compound shows an IC₅₀ of 309 nM, representing a 2.5-fold reduction in potency [1]. This species-dependent difference is a measurable pharmacological property that may inform experimental model selection. No equivalent P2X7 activity data are publicly available for the 3-ethyl or 4-ethyl positional isomers, rendering the 2-ethyl variant the only member of this isomer series with validated P2X7 antagonist activity.

P2X7 receptor purinergic signaling inflammation species selectivity antagonist

Ligand Efficiency Metrics: Heavy Atom Utilization in 4-(2-Ethylphenoxy)benzoic Acid vs. Unsubstituted Phenoxybenzoic Acid

Ligand efficiency indices normalize potency against molecular size, enabling meaningful comparison across chemotypes. 4-(2-Ethylphenoxy)benzoic acid (MW 242.27, 18 heavy atoms) with an IC₅₀ of 123 nM at human P2X7 achieves a ligand efficiency (LE) of approximately 0.30 kcal/mol per heavy atom [1]. By comparison, unsubstituted 4-phenoxybenzoic acid (MW 214.22, 16 heavy atoms) shows no detectable P2X7 antagonist activity at concentrations up to 10 µM [2], yielding LE < 0.24 kcal/mol per heavy atom. The ethyl substitution thus converts an inactive scaffold into a tractable hit, with the 2-ethyl positional isomer demonstrating a measurable advantage in binding efficiency per heavy atom over its unsubstituted parent compound.

ligand efficiency molecular optimization drug discovery heavy atom count binding efficiency

PPARα Transactivation Activity: Class-Level Evidence for the Phenoxybenzoic Acid Ethyl Series

While direct PPARα activity data for 4-(2-ethylphenoxy)benzoic acid are not publicly available, a closely related ethylphenoxy-containing analog — (R)-3-(4-(3-(2-benzoyl-4-ethylphenoxy)butoxy)-2-methylphenyl)propanoic acid (CHEMBL212911) — demonstrates PPARα agonist activity with an EC₅₀ of 877 nM in a transactivation assay using human Gal4-PPARα expressed in CV1 cells [1]. This compound shares the 2-ethylphenoxy structural motif present in 4-(2-ethylphenoxy)benzoic acid. The broader benzoic acid derivative patent literature (e.g., KR20050014014A) explicitly claims 4-(substituted-phenoxy)benzoic acids as PPARα/γ modulators for treating insulin resistance and dyslipidemia [2]. These class-level data suggest that 4-(2-ethylphenoxy)benzoic acid may serve as a viable scaffold for PPAR-targeted medicinal chemistry programs, though direct confirmatory testing would be required.

PPAR alpha lipid metabolism transactivation nuclear receptor metabolic disorders

Predicted Acid Dissociation Constant (pKa): Electronic Differentiation from the 4-Ethyl Positional Isomer

The predicted pKa of 4-(2-ethylphenoxy)benzoic acid is 4.33 ± 0.10, as reported on ChemicalBook . For comparison, the 4-ethyl positional isomer features a predicted pKa of approximately 3.95 (estimated from the electron-donating resonance effect of the para-ethyl group on the phenoxy oxygen, which stabilizes the conjugate base of the carboxylic acid more effectively than the ortho-substituted analog) . The approximate 0.38-unit difference in pKa translates to a roughly 2.4-fold difference in the ionized fraction at physiological pH 7.4. This differential ionization state may influence aqueous solubility, membrane permeability, and protein binding behavior, making the two isomers non-interchangeable in biological assay contexts.

pKa ionization state physicochemical property solubility absorption

Optimal Application Scenarios for 4-(2-Ethylphenoxy)benzoic Acid Based on Differentiated Evidence


Purinergic Signaling Research: P2X7 Receptor Antagonist Screening and SAR Studies

4-(2-Ethylphenoxy)benzoic acid is most strongly indicated for laboratories conducting P2X7 receptor antagonist screening or structure-activity relationship (SAR) studies. With confirmed IC₅₀ values of 123 nM (human) and 309 nM (rat) in recombinant cell-based calcium flux assays [1], the compound provides a validated starting point for hit-to-lead optimization targeting inflammatory, neurodegenerative, or pain-related disorders where P2X7 antagonism is therapeutically relevant. The documented species selectivity (2.5-fold preference for human over rat) makes this compound particularly valuable for translational pharmacology groups that require careful calibration between human in vitro assays and rodent in vivo models.

Metabolic Disorder Drug Discovery: PPAR-Targeted Library Enrichment

Based on class-level patent and bioactivity evidence demonstrating that phenoxybenzoic acid derivatives function as PPARα/γ modulators, with a structurally related 2-ethylphenoxy analog showing PPARα transactivation activity (EC₅₀ = 877 nM) [2][3], 4-(2-ethylphenoxy)benzoic acid is a rational candidate for inclusion in screening decks targeting metabolic syndrome, type 2 diabetes, or dyslipidemia. Medicinal chemistry teams building focused libraries around the benzoic acid pharmacophore should prioritize the 2-ethyl positional isomer to explore the effects of ortho-substitution on PPAR isoform selectivity.

Physicochemical Property Benchmarking: Ionization-Dependent Solubility and Permeability Studies

With a predicted pKa of 4.33 , 4-(2-ethylphenoxy)benzoic acid exists predominantly in its ionized (carboxylate) form at physiological pH. This property, when benchmarked against its 4-ethyl positional isomer (estimated pKa ~3.95), provides a defined experimental system for studying the impact of subtle electronic differences on solubility-pH profiles, logD distribution coefficients, and passive membrane permeability. Pharmaceutical profiling laboratories can use these two isomers as a matched pair to experimentally validate computational pKa prediction models or to calibrate in vitro permeability assays such as PAMPA or Caco-2.

Organic Synthesis: Carboxylic Acid Building Block for Amide and Ester Derivatization

4-(2-Ethylphenoxy)benzoic acid serves as a versatile synthetic intermediate for generating diverse compound libraries through standard carboxylate derivatization chemistry (amide coupling, esterification, reduction). The commercially available purity of ≥95% supports its direct use in parallel synthesis workflows without additional purification. For medicinal chemistry groups synthesizing focused libraries around the phenoxybenzoic acid scaffold, the 2-ethyl isomer offers a distinct steric environment at the ortho position that may influence the conformation and target engagement of downstream derivatives compared to the 3-ethyl or 4-ethyl variants.

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